molecular formula C14H17BrO3 B13877367 3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione

3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione

Cat. No.: B13877367
M. Wt: 313.19 g/mol
InChI Key: OFVLHLHXVMNLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione is an organic compound that belongs to the class of β-diketones. This compound is characterized by the presence of a bromine atom and a propan-2-yloxy group attached to a phenyl ring, which is further connected to a pentane-2,4-dione moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione can be achieved through several synthetic routes. One common method involves the bromination of 3-(4-propan-2-yloxyphenyl)pentane-2,4-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an alcohol solvent.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or reduced diketones.

Scientific Research Applications

3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the propan-2-yloxy group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also undergo tautomerism, where it exists in equilibrium between keto and enol forms, influencing its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-3-methoxyphenyl)pentane-2,4-dione
  • 3-(3-Chloro-4-propan-2-yloxyphenyl)pentane-2,4-dione
  • 3-(3-Bromo-4-ethoxyphenyl)pentane-2,4-dione

Uniqueness

3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione is unique due to the presence of both a bromine atom and a propan-2-yloxy group on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H17BrO3

Molecular Weight

313.19 g/mol

IUPAC Name

3-(3-bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione

InChI

InChI=1S/C14H17BrO3/c1-8(2)18-13-6-5-11(7-12(13)15)14(9(3)16)10(4)17/h5-8,14H,1-4H3

InChI Key

OFVLHLHXVMNLGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(C(=O)C)C(=O)C)Br

Origin of Product

United States

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